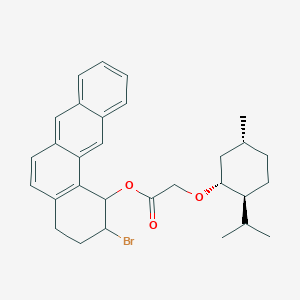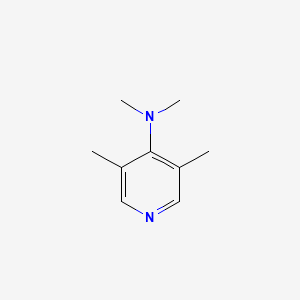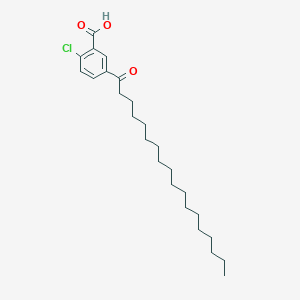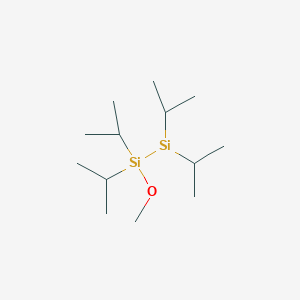
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is a chemical compound with a complex structure that includes aziridine rings and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester typically involves the reaction of aziridine with phosphinothioic acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product. The specific synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of different phosphinothioic acid derivatives.
Substitution: The aziridine rings and phenyl ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions can yield a variety of substituted phosphinothioic acid derivatives.
Scientific Research Applications
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl ester group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Phosphinothioic acid, bis(1-aziridinyl)-, O-methyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-ethyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-propyl ester
Uniqueness
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
90997-20-9 |
|---|---|
Molecular Formula |
C30H35BrO3 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-yl) 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)24-12-8-19(3)14-27(24)33-17-28(32)34-30-26(31)13-11-20-9-10-23-15-21-6-4-5-7-22(21)16-25(23)29(20)30/h4-7,9-10,15-16,18-19,24,26-27,30H,8,11-14,17H2,1-3H3/t19-,24+,26?,27-,30?/m1/s1 |
InChI Key |
ZYRKWUCNTZIHCE-USWGQFJCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)


![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
